N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}thiophene-2-carboxamide
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Overview
Description
N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}thiophene-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the trifluoromethyl group and the thiophene-2-carboxamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.
Mechanism of Action
The mechanism of action of N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}thiophene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure suggests it could act as an inhibitor or modulator of certain pathways, potentially affecting cellular processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: This compound shares the 3,4-dimethoxyphenyl ethyl moiety but lacks the pyrrolo[2,3-d]pyrimidine and thiophene-2-carboxamide groups.
N’-[(E)-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene}methyl]pentanehydrazide: This compound has a similar pyrimidine core but differs in the substituents attached to it.
Uniqueness
N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}thiophene-2-carboxamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and bioavailability, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C22H19F3N4O6S |
---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H19F3N4O6S/c1-34-12-6-5-11(10-13(12)35-2)7-8-29-16-15(18(31)27-20(29)33)21(19(32)26-16,22(23,24)25)28-17(30)14-4-3-9-36-14/h3-6,9-10H,7-8H2,1-2H3,(H,26,32)(H,28,30)(H,27,31,33) |
InChI Key |
VSUHIAUOHDAOEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=CC=CS4)OC |
Origin of Product |
United States |
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